Cas no 898754-80-8 ( )

  structure
  structure
Product Name: 
CAS No:898754-80-8
MF:C17H16FNO
MW:269.313447952271
CID:868072
PubChem ID:24725309
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
    • 2-AZETIDINOMETHYL-3'-FLUOROBENZOPHENONE
    • 2-AZETIDIN-1-YLMETHYL-3'-FLUOROBENZOPHENONE
    • SB51606
    • {2-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
    • AKOS016020696
    • DTXSID50643704
    • 898754-80-8
    • 1-{[2-(3-FLUOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • (2-(Azetidin-1-ylmethyl)phenyl)(3-fluorophenyl)methanone
    •  
    • MDL: MFCD03842592
    • Inchi: 1S/C17H16FNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2
    • InChI Key: FDVQMVKDIMUHGY-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(C1=CC=CC=C1CN1CCC1)=O

Computed Properties

  • Exact Mass: 269.12200
  • Monoisotopic Mass: 269.121592296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 3.20030

  Pricemore >>

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